N-(4-Methylbenzoyl)-4-Benzylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-9-19(10-8-16)20(22)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOLWKZEIDCCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of the N 4 Methylbenzoyl 4 Benzylpiperidine Core
Established Synthetic Pathways to N-(4-Methylbenzoyl)-4-Benzylpiperidine
The construction of the this compound molecule relies on fundamental organic reactions, primarily focusing on the formation of the amide bond and the synthesis of the core 4-benzylpiperidine (B145979) structure.
Acylation and Alkylation Strategies for Piperidine (B6355638) Ring Functionalization
The most direct and common method for synthesizing this compound is the acylation of 4-benzylpiperidine. This reaction involves the formation of a stable amide linkage between the secondary amine of the piperidine ring and an activated form of 4-methylbenzoic acid.
Typically, 4-benzylpiperidine is treated with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) or toluene. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
An alternative approach involves using 4-methylbenzoic acid directly, activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is also widely employed in the synthesis of various N-acyl piperidine derivatives.
The functionalization of the piperidine ring is not limited to acylation. N-alkylation represents another key strategy for derivatization, although for the synthesis of the title compound, acylation is the defining step. The synthesis of N-substituted piperidine derivatives often involves reacting the piperidine core with various alkyl halides or other electrophiles. nih.gov
Role of N-Benzyl-4-piperidone as a Key Synthetic Intermediate
N-Benzyl-4-piperidone is a versatile and pivotal intermediate in the synthesis of a wide array of 4-substituted piperidine derivatives, including the 4-benzylpiperidine precursor required for the title compound. kcl.ac.ukkoeichem.com Its utility stems from the reactivity of the ketone group at the 4-position and the protective function of the N-benzyl group, which can be removed later if necessary.
One established route to 4-benzylpiperidine from N-benzyl-4-piperidone involves a Wittig reaction. The piperidone is reacted with a benzylphosphonium ylide (e.g., benzyltriphenylphosphonium (B107652) chloride) to form N-benzyl-4-benzylidenepiperidine. Subsequent catalytic hydrogenation of the exocyclic double bond and the pyridine ring (if starting from a pyridine precursor) yields the desired 4-benzylpiperidine. wikipedia.orgchemicalbook.com
Another synthetic strategy involves the aza-Michael reaction, which can be used to prepare substituted N-benzyl-4-piperidones. kcl.ac.uk These intermediates can then be further elaborated. For instance, a multi-step sequence starting from 4-piperidinecarboxylic acid can be used to generate N-benzyl-4-piperidinecarboxaldehyde, a related versatile intermediate. google.com The synthesis of 2-substituted 4-piperidones has also been developed, highlighting the adaptability of this scaffold for creating diverse analogs. acs.org The Dieckmann condensation is another classical method used for the ring closure to form 4-piperidones. dtic.mil
Rational Design and Synthesis of this compound Analogs
To explore the structure-activity relationships (SAR) and develop compounds with improved properties, numerous analogs of this compound have been designed and synthesized. These modifications typically target three key regions of the molecule: the N-acyl moiety, the 4-benzylpiperidine group, and the integration of entirely new ring systems.
Modifications on the N-Acyl Moiety
The N-acyl group is a common site for modification to modulate the electronic, steric, and lipophilic properties of the molecule. By replacing the 4-methylbenzoyl group with various other acyl substituents, researchers can fine-tune the compound's interactions with biological targets. This involves reacting 4-benzylpiperidine with a diverse range of acyl chlorides or activated carboxylic acids.
Table 1: Examples of Analogs with Modifications on the N-Acyl Moiety
| Base Scaffold | N-Acyl Modification | Resulting Analog Class | Reference |
| Piperidine | Benzoyl, Adamantanoyl, Cyclohexanoyl, etc. | N-Acyl Piperidine Derivatives | nih.gov |
| 1-Benzoylpiperidine | Substitution on the benzoyl ring | 1-Benzoylpiperidine Derivatives | mdpi.com |
| Benzylpiperidine | linkage to 1,3-dimethylbenzimidazolinone via sulfonyl or amide linker | Benzylpiperidine-linked Benzimidazolinones | nih.gov |
This table is interactive and can be sorted by column.
Substitutions on the 4-Benzylpiperidine Moiety
Modifications to the 4-benzylpiperidine portion of the molecule offer another avenue for structural diversification. These changes can include introducing substituents on the phenyl ring of the benzyl (B1604629) group or altering the piperidine ring itself. Such modifications can influence the compound's conformation and its ability to fit into a binding pocket. For example, a series of N-benzylpiperidine analogs were designed as multi-functional inhibitors for potential use in complex neurodegenerative disorders. nih.govsci-hub.se The synthesis of N-benzyl-4,4-disubstituted piperidines has also been explored as a strategy to introduce diversity at the 4-position. ub.edu
Table 2: Examples of Analogs with Modifications on the 4-Benzylpiperidine Moiety
| Modification Type | Specific Example | Resulting Analog Class | Reference |
| Substitution on Benzyl Ring | Varied substitutions on the phenyl group | Substituted N-Benzylpiperidine Analogs | nih.gov |
| Disubstitution at Piperidine C4 | Introduction of a second substituent at the 4-position | N-Benzyl-4,4-disubstituted Piperidines | ub.edu |
| Suzuki Cross-Coupling | Coupling of 1-Boc-4-methylenepiperidine with brominated intermediates | Benzylpiperidine Scaffolds | unisi.it |
This table is interactive and can be sorted by column.
Integration of Novel Heterocyclic and Aromatic Rings
A more profound modification involves the complete replacement of the existing aromatic or acyl groups with novel heterocyclic or extended aromatic systems. This strategy aims to introduce new interaction points, alter solubility, and explore entirely new chemical space. Research has shown the successful attachment of various heterocyclic and aromatic rings to the N-benzylpiperidine core. researchgate.netresearchgate.net These complex designs can lead to compounds with unique polypharmacological profiles. For instance, linking the benzylpiperidine core to a 1,3-dimethylbenzimidazolinone moiety has been investigated, and the incorporation of various indole (B1671886) rings onto a piperazine (B1678402) scaffold (a related nitrogenous heterocycle) has also been shown to be a viable strategy for generating novel derivatives. nih.govnih.gov
Table 3: Examples of Analogs with Integrated Heterocyclic and Aromatic Rings
| Core Scaffold | Integrated Ring System | Resulting Analog Class | Reference |
| N-Benzylpiperidine | Various aromatic and heterocyclic rings | Fused/Linked Piperidine Heterocycles | researchgate.netresearchgate.net |
| Piperazine | Substituted Indole Rings | N-Aryl Piperazine Derivatives | nih.gov |
| Benzylpiperidine | 1,3-Dimethylbenzimidazolinone | Benzylpiperidine-Benzimidazolinone Hybrids | nih.gov |
| Piperidine | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Piperidine-Tetrahydroisoquinoline Conjugates | mdpi.com |
This table is interactive and can be sorted by column.
Optimization of Synthetic Reaction Conditions for Scaffold Accessibility
The efficient synthesis of the this compound scaffold is crucial for its availability for research purposes. The primary synthetic route involves the acylation of 4-benzylpiperidine with 4-methylbenzoyl chloride or a related activated carboxylic acid derivative. Optimization of this reaction aims to maximize yield, minimize side products, and ensure facile purification.
Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time. Solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly employed. The selection of a base is critical to neutralize the hydrochloric acid byproduct of the acylation reaction; common choices include organic bases like triethylamine (TEA) or pyridine, or inorganic bases such as potassium carbonate.
Advanced synthetic strategies, such as multicomponent reactions (MCRs), offer an efficient approach to constructing complex molecules like piperidine derivatives in a single step. researchgate.netresearchgate.net For instance, a one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester can be adapted to produce highly substituted piperidines. researchgate.net While not directly reported for this compound, these methods highlight the potential for innovative and efficient routes to the core scaffold.
Another powerful technique for creating the 4-benzylpiperidine core is the Suzuki coupling reaction. organic-chemistry.org This method allows for the formation of the carbon-carbon bond between the piperidine ring and the benzyl group with high efficiency and tolerance for a wide variety of functional groups. organic-chemistry.org The protocol can be fine-tuned by varying the palladium catalyst, ligands, and base to achieve optimal results for specific substrates. organic-chemistry.org
The table below summarizes typical reaction conditions that can be optimized for the acylation of 4-benzylpiperidine.
| Parameter | Options | Purpose |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine (Et3N), Pyridine, Potassium Carbonate (K2CO3) | To neutralize the acidic byproduct (e.g., HCl). |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Acylating Agent | 4-Methylbenzoyl chloride, 4-Methylbenzoic anhydride | To introduce the N-(4-methylbenzoyl) group. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | To accelerate the acylation reaction, especially with less reactive agents. |
Spectroscopic and Chromatographic Characterization of Synthesized Analogs for Research Purity and Identity
Following synthesis, rigorous characterization of this compound and its analogs is essential to confirm their chemical identity and assess their purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the number and environment of protons, confirming the presence of the benzyl, piperidine, and 4-methylbenzoyl moieties. ¹³C NMR identifies the carbon skeleton of the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass for this compound (C₂₀H₂₃NO) is 293.1780 Da. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1630-1650 cm⁻¹ is characteristic of the tertiary amide carbonyl (C=O) group, a key feature of the N-acylated piperidine structure.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound. A sample is passed through a column, and its components are separated based on their affinity for the stationary phase. A pure compound will ideally show a single peak in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable analogs, GC can also be used for purity analysis. It separates compounds based on their boiling points and interactions with the stationary phase.
Supercritical Fluid Chromatography (SFC): SFC is a growing technique that can be particularly useful for the analysis and purification of complex mixtures and chiral compounds. nsf.gov Derivatization of related piperidine compounds has been shown to improve detection by SFC-MS. nsf.gov
The following table provides a summary of the characterization data for the parent compound, this compound.
| Analytical Technique | Expected Data/Results |
| ¹H NMR | Signals corresponding to aromatic protons (benzyl and p-tolyl groups), piperidine ring protons, and the methyl group protons. |
| ¹³C NMR | Resonances for all 20 carbon atoms, including the amide carbonyl, aromatic carbons, piperidine carbons, and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 294.1853. uni.lu |
| High-Resolution MS (HRMS) | Calculated for C₂₀H₂₄NO⁺: 294.1852; Found: value should be within a narrow tolerance (e.g., ± 5 ppm). |
| Infrared (IR) | Characteristic C=O stretch of the amide at ~1630-1650 cm⁻¹. |
| HPLC Purity | >95% (typical requirement for research compounds). |
The combination of these analytical methods provides a comprehensive profile of the synthesized this compound analogs, ensuring their structural integrity and purity for use in further research.
Biochemical Mechanisms and Target Engagement of N 4 Methylbenzoyl 4 Benzylpiperidine
Enzymatic Inhibition Profile against Mycobacterium tuberculosis InhA
The primary and most well-characterized biological target of N-(4-Methylbenzoyl)-4-benzylpiperidine is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, from Mycobacterium tuberculosis (M. tb). nih.govdrugbank.com InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the survival of the bacterium. nih.govnih.gov Unlike the frontline tuberculosis drug isoniazid (B1672263), which is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme (KatG), this compound is a direct inhibitor of InhA, meaning it does not require prior enzymatic activation. orientjchem.orgmdpi.com This characteristic makes it and similar direct inhibitors promising candidates for combating isoniazid-resistant strains of tuberculosis, where resistance often arises from mutations in the katG gene. mdpi.com
The precise binding mode of this compound within the InhA active site has been elucidated through X-ray crystallography. The compound binds to the enzyme in a complex with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov The inhibitor occupies the substrate-binding pocket, positioning itself to interact with key amino acid residues and the NADH cofactor.
The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. The oxygen atom of the inhibitor's amide carbonyl group is critical for forming a hydrogen bond with the hydroxyl group of a conserved tyrosine residue, Tyr158. This interaction is a hallmark of many direct InhA inhibitors. orientjchem.org The inhibitor also forms hydrogen bonds with the 2'-hydroxyl group of the NADH ribose. nih.gov
The hydrophobic interactions are extensive. The 4-benzylpiperidine (B145979) moiety fits into a hydrophobic pocket, while the 4-methylbenzoyl group is surrounded by other nonpolar residues, contributing significantly to the binding affinity. nih.govnih.gov
Table 1: Key Interactions of this compound with the InhA Active Site
| Interacting Moiety of Inhibitor | Interacting Residue/Molecule in InhA | Type of Interaction |
|---|---|---|
| Amide Carbonyl Oxygen | Tyr158 | Hydrogen Bond |
| Amide Carbonyl Oxygen | NADH | Hydrogen Bond |
| 4-Benzylpiperidine Ring | Hydrophobic Pocket (Ala198, Met199) | Hydrophobic |
While this compound is confirmed as a direct inhibitor of InhA, specific kinetic parameters such as its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are not widely reported in publicly available literature. However, studies on analogous direct InhA inhibitors provide insight into the general kinetic profile.
For instance, other classes of direct InhA inhibitors, such as the 4-hydroxy-2-pyridones, have been shown to inhibit the enzyme with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov For example, the compound NITD-564 demonstrated an IC₅₀ of 0.59 μM against the InhA enzyme. nih.gov Arylamide analogs have been shown to act as competitive inhibitors with respect to the fatty acyl substrate. orientjchem.org Given that this compound binds in the substrate-binding pocket, it is presumed to act through a similar competitive or mixed-inhibition mechanism, dependent on the NADH cofactor. nih.govorientjchem.org The development of slow, tight-binding inhibitors is a key goal in this area, as longer drug-target residence times can lead to improved efficacy. nih.gov
The inhibition of InhA by this compound has a direct and detrimental impact on the mycolic acid biosynthesis pathway. nih.gov Mycolic acids are very long-chain fatty acids (C60-C90) that are the hallmark components of the mycobacterial cell wall, forming a thick, waxy, and impermeable outer layer known as the mycomembrane. nih.gov This mycomembrane is crucial for the bacterium's viability, intrinsic resistance to many common antibiotics, and pathogenesis.
The FAS-II system is responsible for the elongation of fatty acid precursors (longer than C16) to the full length required for mycolic acids. nih.gov InhA catalyzes the final, rate-limiting reduction step in each elongation cycle. drugbank.com By directly inhibiting InhA, this compound blocks this essential reduction step. This halt in the elongation cycle prevents the synthesis of full-length meromycolate chains, which are the precursors to mycolic acids. nih.gov The ultimate consequence is the depletion of mycolic acids, which severely compromises the structural integrity of the cell wall, leading to bacterial cell lysis and death. nih.gov
Exploration of Diverse Biological Target Interactions (Preclinical in vitro Focus)
Beyond its role as an antitubercular agent, the structural motifs within this compound, particularly the 4-benzylpiperidine core, are found in compounds active within the central nervous system.
Preclinical research on compounds structurally related to this compound has revealed significant interactions with monoamine transporters, which are key targets for antidepressant and psychostimulant drugs. The 4-benzylpiperidine scaffold itself is known to act as a monoamine releasing agent, with a preference for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) over serotonin (B10506) (5-HT).
Studies on a series of 4-benzylpiperidine carboxamide analogs have shown that modifications to the molecule can modulate its affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The 4-benzylpiperidine moiety consistently occupies an inner hydrophobic pocket in these transporters. Docking studies suggest this core interacts with hydrophobic residues in transmembrane domains TM1, TM3, and TM6 of the transporters. The nature of the substituent on the benzoyl ring plays a critical role in determining selectivity.
Table 2: Structure-Activity Relationship of 4-Benzylpiperidine Analogs at Monoamine Transporters
| Analog Feature | Target Interaction | Observed Effect |
|---|---|---|
| 4-Benzylpiperidine Core | hSERT, hNET, hDAT | Occupies central hydrophobic binding pocket. |
| Biphenyl Substituent | hSERT | Higher inhibitory activity compared to diphenyl. |
| 2-Naphthyl Substituent | hSERT | Enhanced inhibition compared to 1-naphthyl. |
These findings indicate that compounds based on the N-(benzoyl)-4-benzylpiperidine scaffold have the potential to function as monoamine reuptake inhibitors.
Direct preclinical studies assessing the anti-inflammatory or analgesic properties of this compound are not extensively documented in the scientific literature. However, an assessment of its known biological targets suggests a plausible, though unproven, basis for potential analgesic activity.
The central monoaminergic systems, particularly those involving serotonin and norepinephrine, are critically involved in the descending modulation of pain pathways. Many clinically effective analgesic drugs, especially for neuropathic pain, function by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This action enhances the availability of these neurotransmitters in the synaptic cleft, strengthening the descending inhibitory pain control system that originates in the brainstem and projects to the spinal cord.
Given the demonstrated activity of 4-benzylpiperidine analogs as inhibitors of serotonin and norepinephrine reuptake, it is mechanistically plausible that this compound could exhibit centrally-mediated analgesic effects. nih.gov This potential activity would be predicated on its ability to modulate monoamine concentrations in key pain-processing regions of the CNS. However, without direct experimental evidence from established in vitro (e.g., receptor binding assays for pain-related targets, enzyme inhibition assays for COX/LOX) or in vivo (e.g., hot plate, writhing tests) models, this remains a hypothesis. There is no evidence to suggest it interacts with classical peripheral anti-inflammatory pathways, such as cyclooxygenase (COX) inhibition.
Structure Activity Relationship Sar Analysis of N 4 Methylbenzoyl 4 Benzylpiperidine Derivatives
Influence of Substituent Electronic and Steric Properties on InhA Inhibitory Potency
The inhibitory potency of N-(4-Methylbenzoyl)-4-Benzylpiperidine and its derivatives against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is intricately linked to the electronic and steric characteristics of their substituents. While comprehensive experimental data on a wide range of analogs of this specific compound is limited in publicly available literature, analysis of the binding mode of the parent compound within the InhA active site (PDB ID: 2NSD) allows for a predictive exploration of these influences. nih.gov
The N-(4-Methylbenzoyl) moiety plays a crucial role in the molecule's interaction with the enzyme. The 4-methyl group, an electron-donating group, is positioned in a hydrophobic pocket. It is plausible that variations in the electronic nature of this substituent could modulate the binding affinity. For instance, replacing the methyl group with other electron-donating groups (e.g., -OCH3, -C2H5) might maintain or enhance hydrophobic interactions, potentially leading to improved potency. Conversely, the introduction of electron-withdrawing groups (e.g., -Cl, -NO2) at this position could alter the electron density of the benzoyl ring, possibly affecting key interactions and leading to a decrease in inhibitory activity.
The steric bulk of substituents on the benzoyl ring is also a critical factor. The binding pocket has a defined volume, and excessively bulky groups could introduce steric clashes, thereby reducing the compound's ability to fit optimally.
The 4-Benzylpiperidine (B145979) portion of the molecule also presents opportunities for modification. The benzyl (B1604629) group itself occupies a hydrophobic region of the InhA binding site. Alterations to the substitution pattern on this benzyl ring could fine-tune the van der Waals interactions. Small, lipophilic substituents might be well-tolerated and could enhance binding.
To illustrate the potential impact of these modifications, a hypothetical data table is presented below. This table outlines predicted changes in InhA inhibitory potency based on the principles of medicinal chemistry and the known binding site characteristics.
| Compound ID | Benzoyl Ring Substituent (R1) | Benzyl Ring Substituent (R2) | Predicted InhA Inhibitory Potency (IC50) | Rationale |
| Parent | 4-CH3 | H | Baseline | Known InhA inhibitor |
| Analog 1 | 4-OCH3 | H | Potentially Increased | Enhanced hydrophobic and potential hydrogen bond interactions. |
| Analog 2 | 4-Cl | H | Potentially Decreased | Altered electronics and potential for unfavorable steric interactions. |
| Analog 3 | H | 4-F | Potentially Maintained or Slightly Increased | Fluorine may enhance binding through favorable interactions. |
| Analog 4 | 4-CH3 | 2-CH3 | Potentially Decreased | Potential for steric clash within the binding pocket. |
This table is illustrative and based on theoretical structure-activity relationship principles.
Critical Pharmacophore Features for Optimal Target Binding
A pharmacophore model for this compound derivatives as InhA inhibitors can be deduced from the crystal structure of the parent compound in complex with the enzyme. nih.gov This model highlights the essential structural features required for effective binding and inhibition.
The key pharmacophoric features include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl amide group is a critical hydrogen bond acceptor. It forms a hydrogen bond with the hydroxyl group of the Tyr158 residue in the InhA active site. This interaction is a cornerstone of the binding mode for many InhA inhibitors. nih.gov
Two Aromatic/Hydrophobic Regions: The 4-methylbenzoyl ring and the benzyl ring of the piperidine (B6355638) moiety fit into distinct hydrophobic pockets within the InhA binding site. These interactions are crucial for anchoring the inhibitor in the active site.
A Central Piperidine Scaffold: The piperidine ring acts as a central scaffold, correctly orienting the benzoyl and benzyl groups for optimal interaction with their respective binding pockets.
The spatial arrangement of these features is paramount for high-affinity binding. Any modification that disrupts this arrangement is likely to result in a loss of inhibitory activity. For instance, altering the linkage between the pharmacophoric elements could lead to a significant decrease in potency.
Conformational Flexibility and its Implications for Ligand-Target Recognition
Upon binding to InhA, the inhibitor adopts a specific, low-energy conformation that maximizes its interactions with the active site residues. The crystal structure of this compound in complex with InhA reveals that the molecule binds in a well-defined conformation. nih.gov The piperidine ring is in a chair conformation, with the benzyl group in an equatorial position, which minimizes steric hindrance.
Comparative SAR Studies with Related Piperidine Scaffolds
The structure-activity relationships of this compound can be further understood by comparing them with other piperidine-containing compounds that have been investigated as inhibitors of mycobacterial enzymes.
For example, a series of N-benzyl-4-((heteroaryl)methyl)benzamides has been identified as direct inhibitors of InhA. nih.govbohrium.com These compounds share the N-benzyl and benzamide (B126) features with this compound but have a different core structure. The SAR studies on these compounds have provided valuable information on the importance of the benzamide and the nature of the heteroaryl ring for antimycobacterial activity.
In another study, piperidine-4-carboxamides were identified as inhibitors of DNA gyrase in Mycobacterium abscessus. mdpi.com Although the target is different, the SAR of these compounds highlights how modifications to the piperidine ring and its substituents can dramatically affect activity and pharmacokinetic properties. For instance, the introduction of specific substituents was shown to increase antibacterial activity and improve stability in mouse plasma. mdpi.com
Furthermore, research on piperidine derivatives as inhibitors of other enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from M. tuberculosis, also provides insights into how the piperidine scaffold can be utilized in the design of antimycobacterial agents. nih.gov These comparative studies underscore the versatility of the piperidine scaffold in medicinal chemistry and provide a broader context for understanding the SAR of this compound derivatives.
| Compound Class | Target Enzyme | Key SAR Insights | Reference |
| This compound | InhA | Importance of benzoyl and benzyl moieties for hydrophobic interactions. | nih.gov |
| N-Benzyl-4-((heteroaryl)methyl)benzamides | InhA | Demonstrates that the piperidine can be replaced by other linkers while maintaining InhA inhibition. | nih.govbohrium.com |
| Piperidine-4-carboxamides | DNA Gyrase | Modifications on the piperidine ring can significantly impact activity and DMPK properties. | mdpi.com |
| Piperidine derivatives | MenA | Shows the broad utility of the piperidine scaffold in targeting different mycobacterial enzymes. | nih.gov |
This comparative approach allows for the cross-pollination of ideas and strategies for the design of more effective antitubercular agents based on the piperidine framework.
Computational Chemistry and Molecular Modeling of N 4 Methylbenzoyl 4 Benzylpiperidine
Molecular Docking Simulations with InhA and Other Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand, such as N-(4-Methylbenzoyl)-4-benzylpiperidine, to a protein target.
Elucidation of Ligand-Binding Modes and Interaction Profiles
Molecular docking studies have been instrumental in elucidating how this compound and its derivatives interact with various protein targets, including the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. kemdikbud.go.idmdpi.com The crystal structure of InhA in complex with this compound is available in the Protein Data Bank (PDB ID: 2NSD), providing a solid foundation for these computational studies. mdpi.com
Docking simulations reveal that the N-(4-methylbenzoyl) moiety and the 4-benzylpiperidine (B145979) core of the molecule play crucial roles in binding. For instance, in the active site of InhA, the 4-benzylpiperidine group often inserts into a hydrophobic pocket, forming interactions with nonpolar residues. nih.gov The benzoyl portion can form hydrogen bonds and other electrostatic interactions with key amino acids in the binding site. kemdikbud.go.id One of the most critical interactions for InhA inhibition is a hydrogen bond with the Ile194 residue. kemdikbud.go.id
Beyond InhA, computational studies have explored the interaction of N-benzylpiperidine derivatives with other targets like the influenza virus hemagglutinin (HA) protein. ub.edu These studies identified a novel binding site at the base of the HA2 stem, where interactions such as π-stacking with phenylalanine and tyrosine residues and a salt bridge with glutamic acid are key for ligand binding. ub.edu
The following table summarizes the key interactions observed in docking studies of this compound and its analogs with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| InhA (Enoyl-ACP Reductase) | Ile194, Met103, Lys165, Ile95 | Hydrogen Bonding, Hydrophobic Interactions | kemdikbud.go.idmdpi.com |
| Influenza Hemagglutinin (HA2) | F9, Y119, E120 | π-stacking, Salt Bridge | ub.edu |
| Human Serotonin (B10506) Transporter (hSERT) | Ala169, Tyr175, Ile172, Phe341 | Hydrophobic Interactions | nih.gov |
| Human Norepinephrine (B1679862) Transporter (hNET) | Phe72, Ala77, Val148, Tyr152, Phe317, Phe323 | Hydrophobic Interactions, π-π stacking | nih.gov |
| Human Dopamine (B1211576) Transporter (hDAT) | Phe76, Ala81, Val152, Tyr156, Phe320, Phe326 | Hydrophobic Interactions | nih.gov |
Validation of Docking Protocols Using this compound as a Native Ligand
To ensure the reliability of docking simulations, it is essential to validate the docking protocol. This is often achieved by redocking the native ligand, in this case, this compound, into the active site of its corresponding protein, such as InhA. kemdikbud.go.id The accuracy of the docking protocol is assessed by calculating the root mean square deviation (RMSD) between the predicted pose and the experimentally determined crystal structure pose. kemdikbud.go.idmdpi.com A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode. kemdikbud.go.id
Studies have successfully validated their docking protocols using this compound, achieving RMSD values of less than 1.0 Å, which demonstrates a high level of accuracy. researchgate.net This validation provides confidence in the ability of the computational model to predict the binding modes of novel, related compounds. kemdikbud.go.id The validated protocol can then be used for virtual screening of compound libraries to identify new potential inhibitors. nih.gov
Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. dntb.gov.uanih.gov MD simulations are crucial for understanding the flexibility of both the ligand and the protein, and how their conformations change upon binding. researchgate.net
These simulations can confirm the stability of the interactions identified by docking and provide a more comprehensive understanding of the binding event, which is essential for the rational design of new inhibitors. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
Descriptor Generation and Feature Selection for Predictive Models
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the dataset. researchgate.net These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. researchgate.net A wide range of 2D and 3D descriptors can be calculated using specialized software. researchgate.netresearchgate.net
Once a large number of descriptors are generated, a crucial step is feature selection. This involves identifying the most relevant descriptors that are highly correlated with the biological activity of interest. researchgate.net Techniques like genetic algorithms or stepwise multiple linear regression can be used to select a smaller, more manageable set of descriptors. researchgate.netdocumentsdelivered.com This process helps to build more robust and interpretable QSAR models by removing redundant or irrelevant information. researchgate.net
Development of Machine Learning Models for Target Inhibition Prediction
With the selected descriptors, various machine learning (ML) algorithms can be employed to build predictive QSAR models. researchgate.netnih.gov These models learn the relationship between the molecular descriptors and the experimental activity (e.g., IC50 values) from a training set of compounds. mdpi.comnih.gov
Commonly used machine learning methods include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). documentsdelivered.com
Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks. researchgate.net
Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. rsc.org
Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. researchgate.net
The performance of these models is evaluated using various statistical metrics and validation techniques to ensure their predictive power. documentsdelivered.com Successful QSAR models can then be used to predict the inhibitory activity of new this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
In Silico Assessment of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering early insights into the pharmacokinetic profile of a compound. bohrium.com For this compound, while direct and specific experimental in silico ADME studies are not extensively available in the public domain, we can extrapolate its likely characteristics based on its structure and data from closely related benzylpiperidine analogues. nih.gov These predictions are derived from computational models that assess a compound's physicochemical properties and compare them against vast databases of known drug molecules. researchgate.net
The preclinical ADME properties of a drug candidate are crucial for its development, influencing its efficacy and safety. researchgate.net In silico methods provide a rapid and cost-effective means to predict these properties, guiding the selection and optimization of lead compounds. bohrium.com The following sections detail the predicted ADME profile of this compound based on such computational approaches.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of any ADME prediction lies in the fundamental physicochemical properties of the molecule. For this compound, these properties can be calculated using various computational algorithms. These parameters are then often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide a preliminary assessment of the compound's potential as an orally available drug.
| Property | Predicted Value | Implication for ADME |
|---|---|---|
| Molecular Weight | 293.4 g/mol | Complies with Lipinski's rule (<500), suggesting good potential for absorption and diffusion. |
| LogP (octanol-water partition coefficient) | ~4.1 | Indicates high lipophilicity, which can favor membrane permeability but may also lead to higher plasma protein binding and metabolic clearance. |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (<5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Complies with Lipinski's rule (<10), favorable for membrane permeability. |
| Polar Surface Area (PSA) | ~29.5 Ų | A low PSA is generally associated with good blood-brain barrier penetration and cell permeability. |
Absorption
In silico models predict that this compound likely has high gastrointestinal absorption. This is supported by its compliance with Lipinski's Rule of Five and its calculated low polar surface area. However, its high lipophilicity (LogP ~4.1) might lead to poor aqueous solubility, which could be a rate-limiting step in its absorption. Caco-2 cell permeability models, a common in silico tool, would likely predict high permeability for this compound, suggesting it can readily cross the intestinal epithelium. researchgate.net
Distribution
The predicted high lipophilicity of this compound suggests that it would have a large volume of distribution, indicating that the compound is likely to distribute extensively into tissues rather than remaining in the systemic circulation. nih.gov Furthermore, compounds with similar structures often exhibit high plasma protein binding (typically >95%). nih.gov The low polar surface area also suggests a good potential for crossing the blood-brain barrier, a characteristic that is often observed with other centrally active benzylpiperidine derivatives. nih.gov
Metabolism
The metabolism of this compound is predicted to be a significant route of elimination. In silico metabolism prediction tools identify several potential sites for metabolic transformation by cytochrome P450 (CYP) enzymes. The most probable metabolic pathways would include:
Hydroxylation: The aromatic rings (both the p-tolyl and the benzyl (B1604629) groups) are susceptible to aromatic hydroxylation.
N-dealkylation: While less common for amides compared to amines, cleavage of the piperidine (B6355638) ring is a possibility.
Oxidation: The benzylic carbon and the methyl group on the benzoyl moiety are potential sites for oxidation.
Studies on similar structures indicate that CYP3A4 and CYP2D6 are often the primary enzymes involved in the metabolism of piperidine-containing compounds. nih.gov
Excretion
Given its high lipophilicity and extensive predicted metabolism, it is likely that this compound is primarily excreted as metabolites in the urine and feces. The parent compound is expected to be found in very low concentrations in the urine. The exact proportion of renal versus fecal excretion would depend on the polarity of the resulting metabolites.
Summary of In Silico ADME Predictions
The following table summarizes the predicted ADME characteristics for this compound based on computational modeling and data from analogous compounds.
| ADME Parameter | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Absorption | ||
| Gastrointestinal Absorption | High | Compliance with Lipinski's Rule of Five, low polar surface area. |
| Bioavailability | Moderate to High | Dependent on the balance between good permeability and potential first-pass metabolism. |
| Distribution | ||
| Plasma Protein Binding | High | High lipophilicity (LogP ~4.1). |
| Volume of Distribution | High | Extensive tissue distribution due to high lipophilicity. |
| Blood-Brain Barrier Penetration | Likely | Low polar surface area and high lipophilicity. |
| Metabolism | ||
| Metabolic Stability | Low to Moderate | Multiple potential sites for CYP-mediated metabolism. |
| Primary Metabolic Pathways | Aromatic hydroxylation, oxidation | Based on common metabolic pathways for similar structures. |
| Excretion | ||
| Primary Route of Elimination | Metabolites in urine and feces | Extensive metabolism of the lipophilic parent compound. |
It is important to reiterate that these are predictive data. While in silico ADME modeling is a powerful tool for guiding early-stage drug discovery, these findings would require confirmation through in vitro and in vivo experimental studies. researchgate.net
Advanced Analytical Methodologies in Research on N 4 Methylbenzoyl 4 Benzylpiperidine
Application of High-Resolution Mass Spectrometry for Metabolite Identification (in research studies)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying the metabolites of N-(4-Methylbenzoyl)-4-Benzylpiperidine in research studies. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition of metabolites from their exact mass. nih.gov
In a typical research workflow, the parent compound is incubated with a biological system, such as liver microsomes or hepatocytes, to generate metabolites. The resulting mixture is then analyzed by LC-HRMS. The chromatogram reveals peaks corresponding to the parent compound and its various metabolic products.
The identification process involves:
Extraction of Ion Chromatograms: Searching for masses corresponding to predicted metabolic transformations (e.g., an addition of 15.9949 Da for hydroxylation).
Elemental Composition Determination: Using the accurate mass measurement to generate a list of possible molecular formulas, with the parent compound's formula used as a constraint.
Tandem Mass Spectrometry (MS/MS): Fragmenting the metabolite ions to obtain structural information. The fragmentation pattern of a metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification.
Common metabolic pathways for a molecule like this compound include oxidation, hydrolysis, and conjugation. For instance, hydroxylation can occur on the benzyl (B1604629) or p-tolyl aromatic rings. The methyl group on the tolyl moiety can be oxidized to a primary alcohol and subsequently to a carboxylic acid. Amide bond hydrolysis would cleave the molecule into 4-benzylpiperidine (B145979) and 4-methylbenzoic acid.
The table below illustrates potential phase I metabolites of this compound and their theoretical exact masses, which would be targeted for identification in an HRMS analysis.
| Metabolite | Molecular Formula | Mass Change (Da) | Theoretical Exact Mass [M+H]⁺ | Metabolic Reaction |
|---|---|---|---|---|
| Parent Compound | C₂₀H₂₃NO | - | 294.1852 | - |
| Hydroxylated Metabolite | C₂₀H₂₃NO₂ | +15.9949 | 310.1802 | Hydroxylation |
| Carboxy Metabolite | C₂₀H₂₁NO₃ | +29.9898 | 324.1594 | Oxidation of methyl group |
| Amide Hydrolysis Product 1 | C₁₂H₁₇N | - | 176.1434 | Hydrolysis |
| Amide Hydrolysis Product 2 | C₈H₈O₂ | - | 137.0597 (as [M+H]⁺) | Hydrolysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound and its synthetic analogs. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Carbon-13 (¹³C) NMR reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts in both spectra are fundamental for confirming the presence of key functional groups like the aromatic rings, the piperidine (B6355638) core, and the amide carbonyl.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to assemble the complete molecular structure. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (2-4 bonds away), which is critical for connecting different fragments of the molecule, for example, linking the p-tolyl group to the amide carbonyl and the carbonyl to the piperidine nitrogen.
A key structural feature of this compound is the tertiary amide bond. Due to its partial double-bond character, rotation around the carbonyl-nitrogen (C-N) bond is restricted. This can lead to the existence of two distinct rotational isomers (rotamers) that may be observable by NMR, often resulting in the broadening or duplication of signals for the nuclei near the amide bond, particularly the piperidine protons. acs.org Dynamic NMR studies, where spectra are acquired at different temperatures, can be used to study the energetics of this rotational barrier.
The following table provides predicted ¹³C NMR chemical shifts for the core structure of this compound, illustrating the type of data obtained from this technique.
| Carbon Atom | Predicted Chemical Shift (ppm) | Structural Assignment |
|---|---|---|
| C=O | ~170 | Amide Carbonyl |
| Piperidine C2/C6 (axial/equatorial) | ~40-48 | Carbons adjacent to Nitrogen |
| Piperidine C3/C5 | ~31 | Piperidine ring carbons |
| Piperidine C4 | ~38 | Piperidine carbon with benzyl group |
| Benzyl CH₂ | ~43 | Methylene (B1212753) bridge |
| Aromatic C (unsubstituted) | ~126-130 | Aromatic CH groups |
| Aromatic C (substituted) | ~135-142 | Aromatic quaternary carbons |
| Tolyl CH₃ | ~21 | Methyl group on tolyl ring |
X-ray Crystallography of Ligand-Protein Complexes to Define Binding Geometries
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule. In the context of this compound research, it is primarily applied to understand how the compound or its analogs bind to a specific protein target. This provides invaluable insight into the molecular basis of its biological activity. unisi.itnih.gov
The process involves obtaining high-quality crystals of the target protein in complex with the ligand. This can be achieved through co-crystallization, where the protein is crystallized in the presence of the ligand, or by soaking a pre-grown protein crystal in a solution containing the ligand. nih.gov The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the protein-ligand complex can be calculated.
This map allows researchers to:
Define the Binding Pose: Determine the exact orientation and conformation of the ligand within the protein's binding site.
Identify Key Interactions: Visualize the specific atomic interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand in the binding pocket.
Observe Protein Conformational Changes: Assess whether the protein's structure changes upon ligand binding (an "induced fit").
This structural information is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its potency, selectivity, or other pharmacological properties.
The table below shows a typical summary of data collection and refinement statistics from an X-ray crystallography experiment, which would be reported in a research publication.
| Parameter | Typical Value |
|---|---|
| Data Collection | |
| Space group | e.g., P2₁2₁2₁ |
| Cell dimensions (Å) | e.g., a=50.2, b=85.1, c=110.5 |
| Resolution (Å) | e.g., 50.0 - 1.80 (1.85 - 1.80) |
| R-merge | e.g., 0.07 (0.45) |
| I / σI | e.g., 15.1 (2.5) |
| Completeness (%) | e.g., 99.8 (99.5) |
| Refinement | |
| No. of reflections | e.g., 45,120 |
| R-work / R-free | e.g., 0.19 / 0.22 |
| Ramachandran plot (favored/allowed, %) | e.g., 98.0 / 2.0 |
Development of Bioanalytical Methods for In Vitro and Animal Model Studies
To investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in animal models or its behavior in in vitro assays, robust and validated bioanalytical methods are essential. These methods are required for the accurate quantification of the compound in complex biological matrices like plasma, serum, or tissue homogenates. irjmets.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and throughput. nih.gov The development and validation of an LC-MS/MS method involves several key steps:
Sample Preparation: The analyte must be extracted from the biological matrix to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: The extract is injected into an HPLC or UHPLC system, where the analyte is separated from any remaining matrix components on a reversed-phase column.
Mass Spectrometric Detection: The analyte is ionized (typically using electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific and provides excellent selectivity for quantification.
Before a method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines to ensure its reliability. researchgate.net Validation assesses parameters such as specificity, linearity, accuracy, precision, recovery, and stability.
The following table summarizes the typical validation parameters and their acceptance criteria for a bioanalytical method.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The range over which the response is proportional to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Variability of repeated measurements (Intra- and Inter-day). | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy and precision criteria must be met. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of initial concentration. |
Future Perspectives and Research Directions for N 4 Methylbenzoyl 4 Benzylpiperidine Analogs
Design of Multi-Target Directed Ligands Based on the N-(4-Methylbenzoyl)-4-Benzylpiperidine Core
The complexity of many diseases, such as neurodegenerative disorders and infectious diseases, often involves multiple biological targets. The development of multi-target directed ligands (MTDLs) presents a promising strategy to address this complexity. The this compound core is a versatile scaffold that can be chemically modified to interact with multiple targets simultaneously.
Research has demonstrated the potential of N-benzylpiperidine analogs as multi-functional inhibitors for complex conditions like Alzheimer's disease. nih.gov For instance, analogs have been designed to inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes implicated in the pathology of Alzheimer's. nih.gov This approach aims to provide a more effective treatment by modulating multiple disease-related pathways. Similarly, other studies have focused on designing N-benzylpiperidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another important enzyme in the progression of Alzheimer's. nih.gov
The this compound scaffold can serve as a foundation for creating MTDLs by incorporating pharmacophoric features known to interact with various targets. For example, by modifying the benzoyl and benzyl (B1604629) moieties, it is possible to introduce functionalities that can engage with targets relevant to other diseases, while retaining the core's original bioactivity or introducing a complementary one.
Exploration of Novel Therapeutic Areas Beyond Antituberculosis (Preclinical)
While the initial discovery of this compound was linked to its antitubercular properties, specifically as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, the structural motif holds potential for a broader range of therapeutic applications. drugbank.comnih.gov The 4-benzylpiperidine (B145979) substructure is a common feature in various biologically active compounds. wikipedia.org
Preclinical research has indicated the potential of N-benzylpiperidine derivatives in areas such as neurodegenerative diseases. As mentioned, analogs have been investigated as potential treatments for Alzheimer's disease by targeting key enzymes. nih.govnih.gov Furthermore, certain 4-benzylpiperidine derivatives have shown activity as monoamine releasing agents and weak monoamine oxidase inhibitors, suggesting potential applications in neurological and psychiatric disorders. wikipedia.org The exploration of this scaffold in other therapeutic areas, such as oncology or inflammatory diseases, could yield novel drug candidates. The key will be to systematically screen libraries of this compound analogs against a diverse range of biological targets.
Integration of Artificial Intelligence and Cheminformatics in Scaffold Optimization
The integration of artificial intelligence (AI) and cheminformatics is revolutionizing drug discovery. These computational tools can significantly accelerate the optimization of lead compounds like this compound. Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel analogs, thereby prioritizing the synthesis of the most promising compounds.
Generative AI models, such as Generative Pretrained Transformers (GPT), are being developed for de novo drug design and lead optimization. arxiv.orgarxiv.org These models can learn the underlying chemical patterns of a given scaffold and generate novel molecular structures with desired properties. For instance, a model could be trained on the this compound scaffold and tasked with generating analogs with improved potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or the ability to interact with a new target. nih.gov This approach, often referred to as scaffold hopping or side-chain decoration, can rapidly explore a vast chemical space and identify novel candidates that might not be conceived through traditional medicinal chemistry approaches. arxiv.org
Leveraging Structural Insights for Rational Drug Design Initiatives
A deep understanding of how this compound and its analogs bind to their biological targets is crucial for rational drug design. X-ray crystallography and computational docking studies can provide detailed three-dimensional (3D) models of the ligand-protein complex, revealing key interactions that govern binding affinity and selectivity. nih.govnih.govmdpi.com
Q & A
Q. What are the established synthetic routes for N-(4-Methylbenzoyl)-4-Benzylpiperidine, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound derivatives typically involves multi-step reactions. For example, a key intermediate, 1-Benzyl-4-phenylamino-4-piperidinecarboxamide, is synthesized via refluxing with propionic anhydride under argon, followed by extraction and purification steps (79.9% yield). Optimization strategies include controlling reaction time (e.g., 12-hour reflux), inert atmosphere use, and post-reaction quenching with ammonia/ice mixtures to stabilize intermediates. NMR and GC/MS are critical for verifying structural integrity .
Q. What spectroscopic methods are recommended for characterizing this compound derivatives?
1H/13C NMR and GC/MS are standard for structural confirmation. For example, 1H NMR peaks at δ7.40–7.24 (aromatic protons) and δ3.78 (CO2CH3) confirm substituent positions, while GC/MS fragmentation patterns (e.g., m/z 380 molecular ion) validate molecular weight. High-resolution crystallography (PDB: 2NSD, 1.90 Å resolution) is also used for absolute configuration determination .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound requires storage in sealed containers under inert conditions (argon/nitrogen) at –20°C to prevent degradation. Handling must occur in fume hoods with PPE (gloves, goggles) due to skin/eye irritation risks. Avoid exposure to oxidizers and moisture, as hydrolysis or side reactions may occur .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound's binding to InhA (enoyl-ACP reductase)?
Using the X-ray structure of InhA (PDB: 2NSD), prepare the protein via Autodock 4.2: add polar hydrogens, remove water/heteroatoms, and define the binding site around the native ligand. Perform rigid receptor-flexible ligand docking with default parameters. Validate poses using RMSD comparisons (<2.0 Å) and binding energy calculations (ΔG ≤ –8 kcal/mol). Cross-validate with MD simulations to assess stability .
Q. What crystallographic refinement protocols are optimal for resolving structural ambiguities in this compound complexes?
SHELXL is preferred for small-molecule refinement. Key steps:
Data scaling : Use SHELXC to merge datasets, applying absorption corrections.
Phasing : Employ SHELXD for direct methods or SAD/MAD if heavy atoms are present.
Refinement : Iterate between SHELXL cycles (10–20 cycles) with restraints for bond lengths/angles. Monitor R1 (<5%) and wR2 (<12%) metrics. Validate geometry using CCDC checkCIF .
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based). Mitigation strategies:
Q. What catalytic applications exist for this compound in polymerization reactions?
The compound acts as a photocaged base in anionic polymerization. Example protocol:
Initiation : Mix with bisphenol A epoxy resin (E51) under UV light (365 nm).
Kinetics : Monitor via GPC for Mn increase (target Đ ≤ 1.2).
Termination : Quench with oxalyl chloride. Validate using FTIR (C=O stretch at 1720 cm⁻¹) .
Data Analysis and Validation
Q. How should researchers analyze conflicting NMR data for this compound derivatives?
Contradictions in splitting patterns (e.g., unexpected doublets) may stem from dynamic effects or impurities. Solutions:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- 2D experiments : Use HSQC/HMBC to assign ambiguous protons/carbons.
- Spiking with authentic samples : Confirm peak identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
